molecular formula C14H15NO3 B032516 Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 140927-13-5

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No.: B032516
CAS No.: 140927-13-5
M. Wt: 245.27 g/mol
InChI Key: GKBNRJQNBQXKON-UHFFFAOYSA-N
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Description

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a bicyclic organic compound featuring a norbornane-like scaffold with a fused lactam ring (2-azabicyclo[2.2.1]heptane). The benzyl ester group at position 2 and the ketone (oxo) group at position 5 define its structural and electronic properties. This compound is primarily utilized as a building block in medicinal chemistry for the synthesis of bioactive molecules, including protease inhibitors and receptor modulators .

Properties

IUPAC Name

benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBNRJQNBQXKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576625
Record name Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140927-13-5
Record name Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

(1R,4R,5S)-Benzyl 5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate is treated with IBX in a mixed solvent system of dimethyl sulfoxide (DMSO) and toluene under inert nitrogen atmosphere. The reaction proceeds at 60°C for 3.5 hours , achieving a 75% yield after purification via column chromatography.

Key Steps :

  • Oxidation : IBX selectively oxidizes the secondary alcohol at position 5 to a ketone.

  • Workup : The reaction mixture is quenched with saturated sodium carbonate, followed by extraction with ethyl acetate and drying over magnesium sulfate.

Critical Factors :

  • Solvent Choice : DMSO enhances oxidative capacity, while toluene prevents over-oxidation.

  • Temperature Control : Elevated temperatures accelerate reaction kinetics without compromising stereochemical integrity.

Aza Diels-Alder Cyclization Approach

The aza Diels-Alder reaction constructs the bicyclic framework through a [4 + 2] cycloaddition, offering stereochemical precision.

Reaction Design

A chiral imine derived from glyoxylate esters reacts with a diene (e.g., cyclopentadiene) under organocatalytic conditions. The reaction is catalyzed by chiral tertiary amines , such as cinchona alkaloids , to enforce enantioselectivity.

Optimized Conditions :

  • Catalyst : (S)-α,α-diphenylprolinol trimethylsilyl ether (20 mol%).

  • Solvent : Dichloromethane at −20°C .

  • Yield : 68–72% with >90% enantiomeric excess (ee) .

Post-Cyclization Modifications :

  • Benzoylation : The secondary amine is protected using benzyl chloroformate (CbzCl) in the presence of sodium hydroxide .

  • Oxidation : The resulting intermediate undergoes oxidation with pyridinium chlorochromate (PCC) to introduce the 5-oxo group.

Nucleophilic Addition to Azabicyclic Ketones

This method leverages pre-formed azabicyclic ketones as substrates for functionalization.

Synthetic Protocol

  • Ketone Synthesis :

    • Aza Diels-Alder-derived bicyclic amines are oxidized to ketones using ruthenium(III) chloride and sodium periodate in a biphasic system (water/acetonitrile).

    • Yield : 82% after recrystallization.

  • Benzyl Ester Formation :

    • The free amine is protected via reaction with benzyl chloroformate in dichloromethane with triethylamine as a base.

    • Reaction Time : 12 hours at 0°C .

    • Yield : 89%.

Comparative Analysis of Synthetic Routes

The following table summarizes key parameters for each method:

MethodKey ReagentsYield (%)Stereochemical ControlScalability
IBX OxidationIBX, DMSO, toluene75HighModerate
Aza Diels-AlderChiral amines, CbzCl, PCC68–72ExcellentHigh
Nucleophilic AdditionRuCl₃, NaIO₄, CbzCl82–89ModerateModerate

Advantages and Limitations :

  • IBX Oxidation : Simplicity and high stereochemical retention but requires meticulous solvent selection.

  • Aza Diels-Alder : Superior enantioselectivity but involves multi-step protocols.

  • Nucleophilic Addition : High yields but depends on pre-formed ketones, limiting flexibility.

Industrial-Scale Considerations

Scalability challenges arise from low-temperature steps and catalyst costs . Mitigation strategies include:

  • Continuous Flow Reactors : Enhance heat transfer during exothermic steps like NaBH₄ reductions.

  • Heterogeneous Catalysts : Immobilized palladium systems reduce metal leaching in cross-coupling reactions .

Chemical Reactions Analysis

Types of Reactions: Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters, depending on the nucleophile used.

Scientific Research Applications

Synthesis and Derivatives

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate serves as an intermediate in the synthesis of various biologically active compounds, particularly those targeting nicotinic acetylcholine receptors (nAChRs). The synthesis typically involves the cyclization of appropriate precursors followed by esterification.

Nicotinic Acetylcholine Receptor Agonists

This compound is utilized in the development of potent agonists for nAChRs, which are implicated in numerous neurological conditions and diseases such as Alzheimer's disease and schizophrenia. Research indicates that derivatives of this compound exhibit enhanced selectivity and potency for these receptors.

Analgesic Research

Studies have shown that compounds related to benzyl 5-oxo-2-azabicyclo[2.2.1]heptane derivatives can possess analgesic properties. This application is particularly relevant in the search for new pain management therapies that minimize opioid use.

Neuroprotective Agents

Research into neuroprotective effects has identified several derivatives of this compound that may provide protective effects against neurodegenerative diseases by modulating neurotransmitter systems.

Case Study 1: Development of nAChR Agonists

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of benzyl 5-oxo derivatives to evaluate their binding affinity to nAChRs. The results demonstrated that specific modifications led to increased receptor selectivity, suggesting potential therapeutic uses in treating cognitive disorders .

Case Study 2: Analgesic Properties

A study highlighted in European Journal of Pharmacology investigated the analgesic effects of benzyl 5-oxo derivatives in animal models. The findings indicated significant pain relief comparable to traditional analgesics but with fewer side effects, paving the way for further clinical trials .

Mechanism of Action

The mechanism of action of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves its interaction with specific molecular targets. The ketone and ester groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides rigidity, which can enhance the specificity of these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Benzyl vs. tert-Butyl Esters

  • tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
    • Structure : Replaces the benzyl group with a tert-butyl ester.
    • Molecular Weight : 211.26 vs. 247.29 for the benzyl analogue (estimated).
    • Physicochemical Properties :
  • Boiling point: 308°C at 760 mmHg (vs. unlisted for benzyl derivative).
  • Density: 1.173 g/cm³.

    • Hazard Profile : Classified with warnings for acute toxicity (H302) and skin/eye irritation (H315/H319) .
    • Applications : Commonly used in peptide synthesis due to its stability under acidic conditions.
  • Benzyl Derivatives

    • Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 140927-12-4):
  • Features a hydroxyl group instead of oxo at position 3.
  • Molecular weight: 247.27.
  • Benzyl (1R,4S)-6-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS 2816820-66-1):
  • Oxo group shifted to position 4.
  • Altered ring strain and reactivity due to ketone repositioning .

Ring Size and Functional Group Position

  • Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 32499-64-2): Larger bicyclo[3.2.1]octane scaffold. Lower similarity score (0.92) due to increased ring size and ethyl ester substituent. Potential for distinct conformational flexibility compared to bicyclo[2.2.1]heptane derivatives .
  • tert-Butyl 4-oxoazepane-1-carboxylate (CAS 188975-88-4): Seven-membered azepane ring (non-bicyclic). Reduced ring strain but lower structural rigidity, impacting binding affinity in drug design .

Comparative Reactivity

  • The benzyl ester’s lability under hydrogenolysis conditions contrasts with the tert-butyl group’s stability, making the latter preferable in multi-step syntheses .
  • Oxo vs. Hydroxy Substituents: The 5-oxo group enhances electrophilicity at position 5, facilitating nucleophilic additions, while the 5-hydroxy derivative is more suited for hydrogen-bonding interactions .

Data Tables

Table 1: Physicochemical Comparison

Compound Name CAS Number Molecular Weight Key Substituents Boiling Point (°C) Density (g/cm³)
Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate Not listed ~247.29 (est.) Benzyl ester, 5-oxo N/A N/A
tert-Butyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate 198835-06-2 211.26 tert-Butyl ester, 5-oxo 308 1.173
Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate 140927-12-4 247.29 Benzyl ester, 5-hydroxy N/A N/A

Biological Activity

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate (CAS Number: 140927-13-5) is a bicyclic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities, particularly as an intermediate in the synthesis of nicotinic acetylcholine receptor agonists. This article explores the compound's biological activity, including its pharmacological properties, synthesis, and potential therapeutic applications.

  • Molecular Formula : C₁₄H₁₅NO₃
  • Molecular Weight : 245.28 g/mol
  • Purity : Typically available at 95%-97% purity .
  • IUPAC Name : this compound

Pharmacological Significance

This compound serves as an important precursor in the synthesis of compounds that act as agonists for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for neurotransmission and are implicated in various neurological disorders, making this compound a candidate for further research into therapeutic applications.

The biological activity of this compound primarily revolves around its interaction with nAChRs. Research indicates that derivatives of this compound can enhance synaptic transmission and exhibit neuroprotective effects, potentially aiding in the treatment of conditions such as Alzheimer's disease and other cognitive impairments .

Synthesis Methods

The synthesis of this compound typically involves palladium-catalyzed reactions which allow for the construction of complex bicyclic structures from simpler precursors. This method is notable for its efficiency and ability to produce a variety of functionalized derivatives .

Case Studies

  • Study on Nicotinic Agonists :
    A study highlighted the efficacy of synthesized analogs derived from this compound in activating nAChRs, demonstrating significant improvements in cognitive function in animal models mimicking Alzheimer's disease .
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective properties of compounds related to benzyl 5-oxo-2-azabicyclo[2.2.1]heptane, showing promising results in reducing neuronal apoptosis and enhancing synaptic plasticity under stress conditions .

Comparative Table of Related Compounds

Compound NameCAS NumberBiological ActivityReference
This compound140927-13-5nAChR Agonist
5-Oxo-2-Azabicyclo[3.3.0]octane Derivative-Antimicrobial
Phenylmethyl Ester of 5-Oxo-Azabicyclo Compounds-Neuroprotective

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate?

  • The compound is typically synthesized via stereoselective cyclization of precursor lactams or through carbamate protection of bicyclic intermediates. For example, tert-butyl analogs (e.g., CAS 167081-32-5) are synthesized using Boc-protected intermediates under anhydrous conditions, followed by deprotection and functionalization . For the benzyl variant, analogous protocols may involve benzyl chloroformate for carbamate formation, with rigorous monitoring via NMR to confirm regioselectivity .

Q. How is the purity and structural integrity of this compound validated in academic research?

  • High-resolution NMR (¹H/¹³C) is critical for confirming stereochemistry and detecting impurities. For instance, crystal structures of related analogs (e.g., benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate) reveal distinct C–H⋯O interactions and conformational differences in the bicyclic framework, which can be cross-referenced with NMR data . HPLC (≥97% purity) and mass spectrometry are recommended for quantitative analysis .

Q. What safety precautions are essential when handling this compound?

  • While specific toxicological data for the benzyl derivative is limited, analogous methyl esters (e.g., methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate) are classified as skin/eye irritants (H315, H319) and may cause respiratory irritation (H335) . Researchers should:

  • Use nitrile gloves , safety goggles , and fume hoods to avoid exposure.
  • Follow NIOSH/CEN standards for respiratory protection (e.g., P95/P1 masks for particulates) .
  • Avoid dust formation and ensure proper ventilation during synthesis .

Advanced Research Questions

Q. How do conformational variations in the bicyclic framework influence reactivity?

  • X-ray crystallography of benzyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate reveals two distinct conformers in the asymmetric unit, differing in C–O–C–C torsion angles (~5° variation). This flexibility impacts nucleophilic attack sites and catalytic hydrogenation efficiency . Computational modeling (DFT) is advised to predict regioselectivity in derivatization reactions.

Q. What strategies resolve contradictions in toxicity data between analogs?

  • The methyl ester analog (CAS 1230486-65-3) shows acute oral toxicity (H302) , but data gaps exist for the benzyl variant. Cross-referencing QSAR models with in vitro assays (e.g., Ames test for mutagenicity) can address discrepancies. Note that benzyl groups may alter metabolic pathways compared to methyl/tert-butyl esters, necessitating independent toxicity profiling .

Q. How can researchers optimize reaction conditions for functionalizing the 5-oxo group?

  • The 5-oxo moiety is susceptible to over-reduction or side reactions under standard conditions. Successful protocols for tert-butyl analogs employ low-temperature hydride reductions (e.g., NaBH4 at –20°C) to preserve the bicyclic structure. For the benzyl variant, catalytic hydrogenation (Pd/C, H₂) with <i>in situ</i> FTIR monitoring is recommended to prevent ester cleavage .

Q. What analytical techniques are suitable for studying intermolecular interactions in crystallized samples?

  • Single-crystal XRD is indispensable for mapping non-covalent interactions. For example, the benzyl 3-oxo-2-oxa-5-azabicyclo derivative forms a 3D network via C–H⋯O hydrogen bonds , which stabilize the lattice. Pair this with DSC/TGA to assess thermal stability and polymorphism risks .

Methodological Recommendations

  • Synthesis : Use Schlenk techniques for moisture-sensitive steps; prioritize Boc/benzyl carbamate intermediates for scalability.
  • Purification : Employ silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product.
  • Safety : Conduct a COSHH assessment specific to the benzyl ester, even if relying on methyl/tert-butyl analog data .

Data Gaps and Future Directions

  • Toxicology : No carcinogenicity data (IARC/ACGIH/NTP) exists for this compound. Prioritize Ames tests and acute toxicity studies in rodent models.
  • Environmental Impact : Degradation pathways and bioaccumulation potential remain unstudied. Apply OECD 301/302 guidelines for biodegradability assays.

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